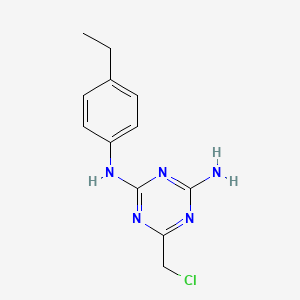

6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and an ethylphenyl group attached to the triazine ring, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For this compound, 4-ethylphenylamine is used.

Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, especially at the triazine ring, leading to partially or fully reduced triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amines.

Oxidation Products: Aldehydes or carboxylic acids derived from the ethyl group.

Reduction Products: Reduced triazine derivatives with altered electronic properties.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, this compound can be used to study the effects of triazine derivatives on biological systems

Industry

Industrially, this compound can be used in the production of dyes, resins, and polymers

Mecanismo De Acción

The mechanism of action of 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparación Con Compuestos Similares

Similar Compounds

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine: Lacks the ethylphenyl group, making it less hydrophobic and potentially less bioactive.

N-(4-Ethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

The presence of both the chloromethyl and ethylphenyl groups in 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine makes it unique in its reactivity and potential applications. The chloromethyl group provides a site for further functionalization, while the ethylphenyl group enhances its hydrophobicity and potential interactions with biological targets.

This compound’s unique combination of functional groups and reactivity makes it a valuable molecule in both research and industrial applications.

Actividad Biológica

6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14ClN5

- Molar Mass : 279.73 g/mol

- CAS Number : 105704-31-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that triazine derivatives can inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), an enzyme implicated in cancer cell proliferation. This inhibition suggests a potential role in cancer therapeutics .

- Antimicrobial Activity : Preliminary studies have demonstrated that compounds within the triazine class exhibit antimicrobial properties. The presence of halogen substituents enhances their effectiveness against various pathogens .

- Cytotoxic Effects : The compound has shown cytotoxic effects against several cancer cell lines. For instance, structural modifications in similar triazine derivatives have resulted in significant cytotoxicity against human leukemia cells (IC50 values as low as 0.13 µM) due to improved DNA binding affinity .

Biological Activity Data

Case Studies

- Anticancer Studies : A study evaluated the anticancer potential of various triazine derivatives including this compound. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models, suggesting their utility in cancer treatment .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazine derivatives. The study reported that compounds with chloromethyl groups displayed enhanced activity against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Research into the mechanism revealed that the compound binds to DNA and interferes with replication processes, which may explain its cytotoxic effects on rapidly dividing cells .

Propiedades

IUPAC Name |

6-(chloromethyl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-2-8-3-5-9(6-4-8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBNOXIGGKJVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.